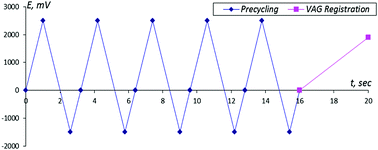Temporal multi-sensor system for voltammetric recognition of l- and d-tryptophan enantiomers based on generalized principal component analysis
New Journal of Chemistry Pub Date: 2017-11-24 DOI: 10.1039/C7NJ03695G
Abstract
The results of a quantitative reading of the cyclic voltammetry behavior of the tryptophan (Trp) enantiomers deposited on an electrochemically activated glassy carbon electrode (GCE) are presented. A combined method for “reading” the analytical signals based on the modified Fourier transform and GPCA was applied. It allows a quantitative description of a derivative (dJ/dU) of the measured VAG. This combined method essentially increases the limits of conventional PCA and can be applied to a wide set of electrochemical data. This combined method allows the differentiation and quantitative description of signals governed by the different structures of L- and D-Trp(s) in aqueous solutions.


Recommended Literature
- [1] Precise and accurate boron and lithium isotopic determinations for small sample-size geological materials by MC-ICP-MS†
- [2] Front cover
- [3] Development of competitive indirect ELISAs with a flexible working range for the simple quantification of melatonin in medicinal foods†
- [4] Bright red emission with high color purity from Eu(iii) complexes with π-conjugated polycyclic aromatic ligands and their sensing applications†
- [5] Phosphomolybdic acid immobilized on ionic liquid-modified hexagonal boron nitride for oxidative desulfurization of fuel†
- [6] Optimization of a 48Ca–43Ca double-spike MC-TIMS method for measuring Ca isotope ratios (δ44/40Ca and δ44/42Ca): limitations from filament reservoir mixing
- [7] Surface chemistry to minimize fouling from blood-based fluids
- [8] Detection of salbutamol and enantioselective sensing of l/d-lysine based on a cadmium-based coordination polymer†
- [9] Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights†
- [10] Solvent-free synthesis of 1,4-disubstituted 1,2,3-triazoles using a low amount of Cu(PPh3)2NO3 complex†










